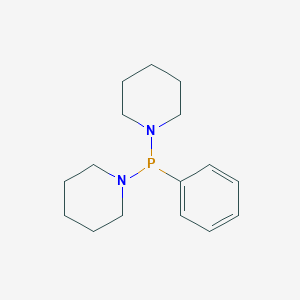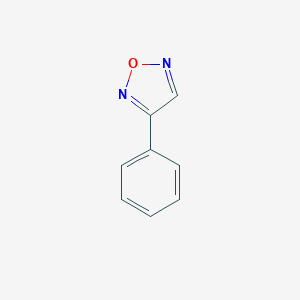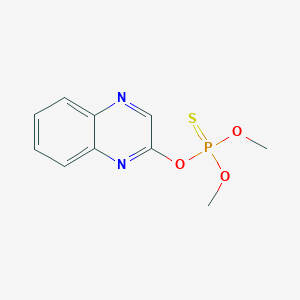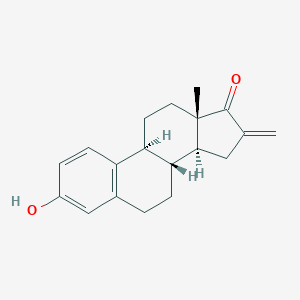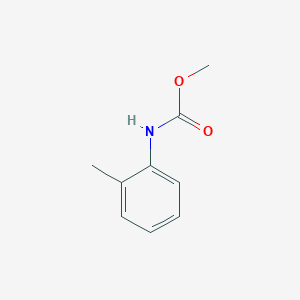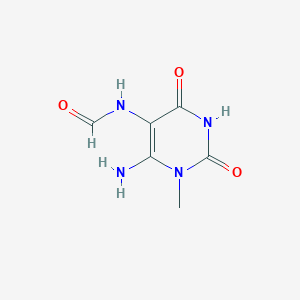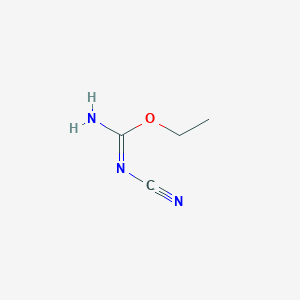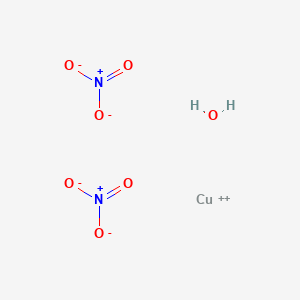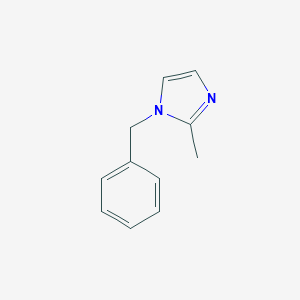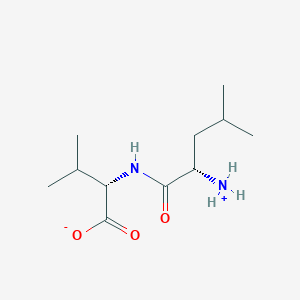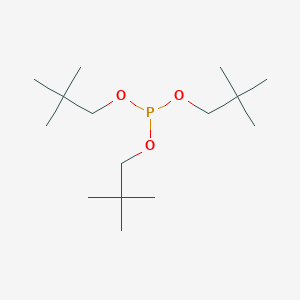
三新戊基亚磷酸酯
描述
Trineopentyl phosphite is an organophosphorus compound with the chemical formula (C₅H₁₁O)₃P. It is a trivalent phosphorus compound where three neopentyl groups are bonded to a central phosphorus atom. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.
科学研究应用
Trineopentyl phosphite has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes.
Polymer Chemistry: It is used as a stabilizer in polymer formulations to prevent degradation.
Catalysis: It acts as a catalyst in certain organic reactions, promoting the formation of desired products.
作用机制
Target of Action
Trineopentyl phosphite primarily targets hydroperoxides . It acts as a secondary antioxidant, decomposing hydroperoxides in various substrates . The reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
Mode of Action
Trineopentyl phosphite interacts with its targets through a series of chemical reactions. It decomposes hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis . This interaction results in the formation of o-hydroxyphenyl phosphates from o-phenylene phosphites, which are excellent chain-breaking antioxidants .
Biochemical Pathways
The action of trineopentyl phosphite affects the phosphorus metabolic pathways. It is involved in the phosphonate-catabolising CP-lyases and phosphite-oxidising pathways . These pathways are responsible for the metabolism of reduced phosphorus .
Pharmacokinetics
It’s known that at room temperature, trineopentyl phosphite reacts readily with iodomethane or bromomethane to afford crystalline michaelis–arbuzov intermediates . These intermediates decompose in solution to yield neopentyl halides without rearrangement of the alkyl group .
Result of Action
The action of trineopentyl phosphite leads to the decomposition of hydroperoxides, which helps stabilize various substrates against degradation . It also results in the formation of o-hydroxyphenyl phosphates, which are excellent chain-breaking antioxidants .
Action Environment
The action, efficacy, and stability of trineopentyl phosphite can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, at higher temperatures, the hydroperoxide decomposing ability of phosphites becomes effective in suppressing chain branching and inhibiting oxidation . Also, the presence of iodomethane or bromomethane can lead to the formation of Michaelis–Arbuzov intermediates .
准备方法
Synthetic Routes and Reaction Conditions: Trineopentyl phosphite can be synthesized through the reaction of neopentyl alcohol with phosphorus trichloride. The reaction typically proceeds as follows:
3C₅H₁₁OH+PCl₃→(C₅H₁₁O)3P+3HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is often refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of trineopentyl phosphite may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反应分析
Types of Reactions: Trineopentyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trineopentyl phosphate.
Substitution: It reacts with halogenomethanes to form alkoxyphosphonium halides.
Hydrolysis: It hydrolyzes in the presence of water to form neopentyl alcohol and phosphorous acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Halogenomethanes such as iodomethane and bromomethane are used in substitution reactions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Oxidation: Trineopentyl phosphate.
Substitution: Alkoxyphosphonium halides.
Hydrolysis: Neopentyl alcohol and phosphorous acid.
相似化合物的比较
Triphenyl phosphite: Another trivalent phosphorus compound with phenyl groups instead of neopentyl groups.
Triethyl phosphite: A similar compound with ethyl groups.
Trimethyl phosphite: A related compound with methyl groups.
Uniqueness: Trineopentyl phosphite is unique due to the bulky neopentyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where such properties are desired, such as in the stabilization of polymers and the formation of specific metal complexes.
属性
IUPAC Name |
tris(2,2-dimethylpropyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIRWDIEAVDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311616 | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14540-52-4 | |
| Record name | Trineopentyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trineopentyl phosphite unique in the study of the Michaelis-Arbuzov reaction?
A1: Unlike many other phosphite esters, trineopentyl phosphite forms a stable, crystalline intermediate with methyl iodide at room temperature. This intermediate, identified as methyltrineopentyloxyphosphonium iodide, provides valuable insight into the mechanism of the Michaelis-Arbuzov reaction. [, ] This stability is attributed to the steric hindrance provided by the bulky neopentyl groups. []
Q2: How does the structure of trineopentyl phosphite and its derivatives influence their reactivity with halogenomethanes?
A2: Studies comparing trineopentyl phosphite, dineopentyl phenylphosphonite, and neopentyl diphenylphosphinite demonstrate that increasing the number of phenoxy-substituents on phosphorus can influence the decomposition pathway of the resulting alkoxyphosphonium halide intermediates. While trineopentyl phosphite predominantly undergoes SN2-type fission of the alkyl–oxygen bond, the presence of phenoxy groups can favor SN1-type fission in certain circumstances. [] This suggests that both inductive and mesomeric effects play a role in determining the reactivity of these intermediates. []
Q3: Can you elaborate on the decomposition mechanism of methyltrineopentyloxyphosphonium iodide?
A3: In solution, methyltrineopentyloxyphosphonium iodide decomposes via a first-order reaction to yield neopentyl iodide without any rearrangement of the alkyl group. [] This observation supports an SN2-type mechanism where the iodide anion attacks the neopentyl group, leading to the cleavage of the alkyl-oxygen bond.
Q4: What spectroscopic techniques are useful for studying trineopentyl phosphite and its derivatives?
A4: Both 31P and 1H NMR spectroscopy are valuable tools for characterizing trineopentyl phosphite and its derivatives. For example, 31P NMR spectroscopy can distinguish between the phosphite starting material and the phosphonium intermediates formed upon reaction with alkyl halides. The chemical shift for these intermediates typically falls in the range of -40 to -50 ppm (relative to 85% H3PO4) and is independent of the halide present. [] Furthermore, 1H NMR can provide information about the alkyl groups attached to phosphorus and reveal any long-range coupling interactions with the phosphorus atom. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


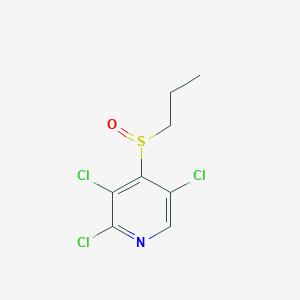
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
